molecular formula C12H17NO3 B13341674 Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate

Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate

Cat. No.: B13341674
M. Wt: 223.27 g/mol
InChI Key: DIRYFKYIEKHZOA-UHFFFAOYSA-N
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Description

Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate is a chemical compound belonging to the beta-lactam family. It is characterized by its bicyclic structure, which includes a seven-membered ring fused to a four-membered ring. The compound has the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is commonly used as a building block in organic synthesis due to its unique structural features.

Preparation Methods

The synthesis of tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate typically involves the reaction of an appropriate azabicyclo compound with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group or other substituents. Common reagents and conditions for these reactions include organic solvents like dichloromethane or dimethyl sulfoxide, and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s beta-lactam structure makes it a valuable tool in studying enzyme mechanisms, particularly those involving beta-lactamases.

    Medicine: Research into new antibiotics often involves beta-lactam compounds, and this compound serves as a model for developing new therapeutic agents.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound’s beta-lactam ring can inhibit the activity of beta-lactamase enzymes, which are responsible for bacterial resistance to beta-lactam antibiotics. This inhibition occurs through the formation of a covalent bond between the compound and the active site of the enzyme, leading to the inactivation of the enzyme and the subsequent death of the bacterial cell .

Comparison with Similar Compounds

Tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate can be compared with other beta-lactam compounds, such as:

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

tert-butyl 8-oxo-7-azabicyclo[4.2.0]oct-4-ene-7-carboxylate

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h5,7-9H,4,6H2,1-3H3

InChI Key

DIRYFKYIEKHZOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C=CCCC2C1=O

Origin of Product

United States

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